molecular formula C20H21NO4 B11688358 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)pyrrolidine-2,5-dione

Cat. No.: B11688358
M. Wt: 339.4 g/mol
InChI Key: LDHSAWSASNGIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of an ethoxyphenyl group and a methoxybenzyl group attached to the pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a diester or a diketone.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a Friedel-Crafts alkylation reaction, utilizing a methoxybenzyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, Lewis acids), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)-3-(4-ethoxybenzyl)pyrrolidine-2,5-dione: This compound has the positions of the ethoxy and methoxy groups reversed, which may result in different chemical and biological properties.

    1-(4-Ethoxyphenyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione: The methoxy group is replaced by a methyl group, potentially altering its reactivity and applications.

    1-(4-Ethoxyphenyl)-3-(4-hydroxybenzyl)pyrrolidine-2,5-dione: The methoxy group is replaced by a hydroxy group, which may enhance its solubility and biological activity.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21NO4/c1-3-25-18-10-6-16(7-11-18)21-19(22)13-15(20(21)23)12-14-4-8-17(24-2)9-5-14/h4-11,15H,3,12-13H2,1-2H3

InChI Key

LDHSAWSASNGIQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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